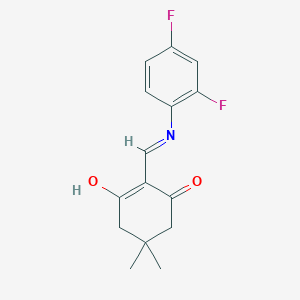

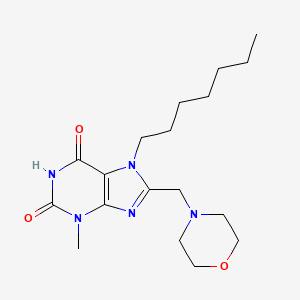

2-(((2,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

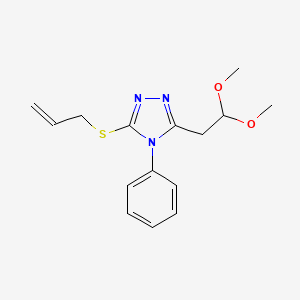

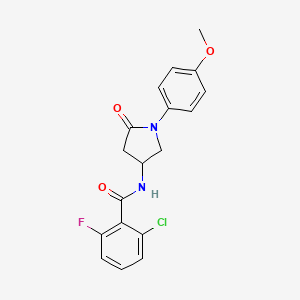

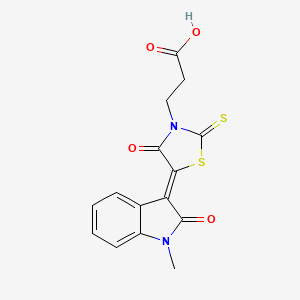

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the difluorophenyl group, and the attachment of the amino-methylene group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl group could introduce interesting electronic properties due to the electronegativity of the fluorine atoms. The cyclohexane ring could provide stability to the molecule, while the amino-methylene group could potentially participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The amino group could act as a nucleophile in certain reactions, while the difluorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

A study demonstrated the synthesis of novel derivatives from the starting material closely related to the queried compound. These derivatives displayed significant antimicrobial activity against a variety of Gram-positive, Gram-negative bacteria, and fungi. The compounds showed potent activity, with some exhibiting higher activity compared to reference drugs, suggesting their potential in developing new antimicrobial agents (Ghorab et al., 2017).

Synthesis of N-confused Porphyrin Derivatives

Another research application involves the use of active methylene compounds, including a derivative similar to the queried chemical, in synthesizing N-confused porphyrin derivatives. This synthesis was achieved without the need for a catalyst, yielding novel types of N-confused porphyrin derivatives in good yields, indicating a pathway for creating complex organic molecules with potential applications in materials science and catalysis (Li et al., 2011).

Structural Analysis and Theoretical Investigations

Research focusing on the structural analysis of tetraketones derived from the compound under discussion revealed insights into their conformation and electronic delocalization paths. This study aids in understanding the chemical reactivity and potential applications of these tetraketones in synthetic chemistry and materials science (Silva et al., 2018).

Electrophilic Iodinating Agent

A derivative of the chemical compound was reported as a new electrophilic iodinating agent for selectively iodinating electron-rich aromatics and synthesizing α-iodinated carbonyl compounds from allylic alcohols. This showcases its utility in organic synthesis, particularly in the selective functionalization of molecules (Martinez-Erro et al., 2017).

Peptide Synthesis

Dimedone, a compound closely related to the queried chemical, has been utilized as a protecting agent for amino groups in peptide synthesis. This application highlights its role in the synthesis of peptides, an essential area of research in biochemistry and pharmaceutical sciences (Halpern & James, 1964).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-12-4-3-9(16)5-11(12)17/h3-5,8,19H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSHFVMOHNSUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)F)F)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Difluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-6-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2573702.png)

![3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573708.png)

![N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573712.png)